molecular formula C13H16ClF3N2O B6344729 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1240581-70-7

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Cat. No. B6344729
CAS RN: 1240581-70-7
M. Wt: 308.73 g/mol
InChI Key: FZGYRHGSZNKWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane” consists of a diazepane ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with a chloro group and a trifluoromethoxy group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane” are not provided in the available resources. Information such as melting point, boiling point, solubility, and stability would typically be determined through laboratory analysis .

Scientific Research Applications

Mechanistic and Stereochemical Insights

  • Research into 1,4-diazepane derivatives has involved studying the mechanism and stereochemistry of their formation. Studies like the one conducted by Wang et al. (2001) on 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines have provided valuable insights into their complex formation and stereochemical properties using techniques like NMR spectroscopy and X-ray diffraction (Hong‐zhong Wang et al., 2001).

Solubility Studies

  • Research has also been conducted on the solubility of various 1,4-benzodiazepine derivatives. For example, Jouyban et al. (2010) investigated the solubility of specific 1,4-benzodiazepine compounds in different solvent systems, providing valuable data for their use in various applications (A. Jouyban et al., 2010).

Transformation in Chemical Reactions

  • The transformation of diazepine ring compounds like 4-substituted tetrahydro-pyrrolobenzodiazepines in specific chemical reactions has been studied. Voskressensky et al. (2014) reported on how these compounds undergo transformation in a three-component reaction, leading to the formation of substituted pyrroles (L. Voskressensky et al., 2014).

Complex Formation with Metal Ions

  • Studies have been conducted on the complex formation of diazepam, a 1,4-benzodiazepine derivative, with lanthanide(III) metal ions. This research, such as that by Bayes et al. (2012), provides insights into the interactions between these compounds and metal ions, which could have implications for their use in various fields (G. Bayes et al., 2012).

Synthesis for Imaging in Cancer Research

  • Synthesis of compounds like CX-6258, which includes a 1,4-diazepane derivative, has been explored for use in imaging Pim kinases in cancer research. This kind of research, exemplified by Wang et al. (2015), is crucial for developing new diagnostic tools in oncology (Min Wang et al., 2015).

Synthesis and Characterization

  • The synthesis and characterization of a series of 1,4-diazepanes, such as the work by Moser and Vaughan (2004), play a significant role in understanding these compounds' properties and potential applications (S. Moser & K. Vaughan, 2004).

Anxiolytic Activity Studies

  • Research into the anxiolytic activity of certain 1,4-diazepane derivatives has been performed, such as the study by Liszkiewicz et al. (2006), which investigated the effects of these compounds on anxiety-related behavior (H. Liszkiewicz et al., 2006).

Safety and Hazards

The safety and hazards associated with “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane” are not detailed in the available resources. Safety data would typically include information on toxicity, environmental impact, handling precautions, and disposal guidelines .

Future Directions

The future directions for “1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane” are not specified in the available literature. Future research could potentially explore its synthesis, properties, and potential applications in various fields .

properties

IUPAC Name

1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c14-11-8-10(2-3-12(11)20-13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGYRHGSZNKWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.